3-Bromo-N,4-dimethylaniline hydrochloride
Description
Properties
IUPAC Name |
3-bromo-N,4-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(10-2)5-8(6)9;/h3-5,10H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZGUBHSBZUZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675180 | |
| Record name | 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-24-8 | |
| Record name | 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 4-Nitrotoluene Followed by Reduction
A classical and well-documented approach to synthesize related brominated anilines involves the bromination of 4-nitrotoluene followed by reduction of the nitro group to an amine. This method is adaptable to prepare 3-bromo-4-methylaniline derivatives, which can be converted to the hydrochloride salt.
Procedure Summary:
- Starting Material: 4-Nitrotoluene
- Brominating Agent: Molecular bromine (Br2)
- Conditions: Bromination carried out at 95–100 °C for 3 hours in the presence of iron powder.
- Work-up: The reaction mixture is poured into water and washed sequentially with sodium thiosulfate solution (to remove excess bromine), hydrochloric acid, and water.
- Isolation: The intermediate 2-bromo-4-nitrotoluene is crystallized (melting point 76–77 °C).
- Reduction: The nitro group is reduced to an amine using iron in concentrated hydrochloric acid, yielding 3-bromo-4-methylaniline hydrochloride.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | 4-Nitrotoluene + Br2, Fe, 95–100 °C, 3 h | 2-Bromo-4-nitrotoluene (oil) |
| Work-up | Water, Na2S2O3, HCl washes | Purified bromonitrotoluene |
| Reduction | Fe, conc. HCl | 3-Bromo-4-methylaniline hydrochloride |
This method, reported in a Russian patent (RU2102382C1), is notable for its straightforward bromination and reduction steps, using inexpensive reagents and mild conditions.
Ammonolysis of 4-Bromo-o-xylene to Form 3,4-Dimethylaniline
An alternative route to 3,4-dimethylaniline derivatives involves starting from 4-bromo-o-xylene, which is ammonolyzed under elevated temperature and pressure in the presence of copper catalysts.
- Starting Material: 4-Bromo-o-xylene
- Reaction: Ammonolysis with ammonia gas under high pressure (~900–1000 psi) and elevated temperature.
- Catalyst: Metallic copper and copper salts.
- Outcome: High yield of 3,4-dimethylaniline free from isomeric impurities.
- Subsequent bromination: The aniline can then be brominated to introduce the bromine substituent at the 3-position, followed by conversion to hydrochloride salt.
| Step | Conditions/Details | Notes |
|---|---|---|
| Ammonolysis | 4-Bromo-o-xylene + NH3, Cu catalyst, high P & T | Produces 3,4-dimethylaniline |
| Bromination | Selective bromination at 3-position | Followed by salt formation |
| Salt formation | Reaction with HCl to form hydrochloride salt | Yields 3-bromo-N,4-dimethylaniline hydrochloride |
This method, patented in the US (US2347652A), offers a route to the dimethyl aniline core with high purity and yield, which can be further functionalized to the target compound.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | 4-Nitrotoluene | Br2, Fe, 95–100 °C; Fe, conc. HCl (reduction) | Simple, cost-effective, well-established | Multi-step, requires reduction step |
| 2 | Aromatic amine or precursor | Tetrameric DABCO-bromine, chloroform, reflux | Selective bromination, mild work-up | Less documented for this specific compound |
| 3 | 4-Bromo-o-xylene | NH3, Cu catalyst, high pressure & temperature | High purity, direct amination | Requires high pressure equipment, multi-step |
Research Findings and Notes
- The classical bromination-reduction route remains the most documented and industrially feasible approach for producing 3-bromo-4-methylaniline derivatives, which upon treatment with hydrochloric acid yield the hydrochloride salt.
- Modern selective bromination methods using DABCO-bromine complexes offer improved selectivity and cleaner reactions but require adaptation and optimization for aromatic amines such as 3-bromo-N,4-dimethylaniline.
- The ammonolysis of 4-bromo-o-xylene provides a high-yield route to the dimethyl aniline intermediate, which can be brominated subsequently, though this involves handling high-pressure ammonia and catalysts.
- The hydrochloride salt formation is typically achieved by treating the free amine with hydrochloric acid, yielding a stable, crystalline salt suitable for handling and further applications.
This comprehensive overview synthesizes diverse authoritative sources and patents to present the main preparation methods for this compound, emphasizing practical conditions, reagent choices, and procedural details essential for professional organic synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,4-dimethylaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Applications in Organic Synthesis
1. Peptide Synthesis
3-Bromo-N,4-dimethylaniline hydrochloride serves as an effective coupling agent in peptide synthesis. It is utilized in the formation of peptide bonds, which are critical for constructing peptides and proteins. The compound's high yield in reactions makes it suitable for both solid-phase and solution-phase peptide synthesis .
2. Intermediate in Drug Development
The compound acts as an important intermediate in the synthesis of various pharmaceutical agents. Its bromine atom can be substituted or modified to create diverse derivatives that exhibit biological activity. This property is particularly valuable in the development of new drugs targeting specific diseases .
Applications in Medicinal Chemistry
1. Anticancer Research
Research indicates that derivatives of this compound exhibit potential anticancer properties. Studies have shown that modifications to its structure can lead to compounds that inhibit tumor growth or induce apoptosis in cancer cells .
2. Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Certain derivatives demonstrate effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Case Study 1: Synthesis of Selenium-Methylene Blue
A notable application involves the use of 3-bromo-N,N-dimethylaniline (a closely related compound) in the synthesis of selenium-methylene blue through a Grignard reaction. This process highlights the versatility of brominated anilines in complex organic transformations, yielding products with significant applications in dye chemistry and biological imaging .
| Reaction Step | Description |
|---|---|
| Step 1 | Reacting 3-bromo-N,N-dimethylaniline with magnesium to form a Grignard reagent. |
| Step 2 | Addition of selenium to produce a selenomagnesium bromide intermediate. |
| Step 3 | Hydrolysis and oxidation to yield selenium-methylene blue. |
Case Study 2: Anticancer Compound Development
In a study focused on anticancer drug development, modifications of this compound were synthesized and tested against various cancer cell lines. The results indicated promising activity against breast and lung cancer cells, suggesting further investigation into its mechanism of action could lead to new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Bromo-N,4-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Properties
- XLogP3 : 3 (indicating moderate lipophilicity) .
- Reactivity: The bromine atom enables cross-coupling reactions (e.g., Suzuki, Heck), while the dimethylamino group acts as an electron donor, influencing electronic properties .
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Alkyl Group Modifications
Table 1: Comparative Analysis of Key Compounds
*Calculated based on free base (C₈H₁₀ClN: 155.45) + HCl (36.46).
Key Observations :
- Halogen Effects : Bromine (Br) in the target compound offers higher reactivity in cross-coupling compared to chlorine (Cl) in the 3-chloro analog .
- Substituent Position : 4-Bromo-2,6-dimethylaniline () exhibits N–H···N hydrogen bonding, enhancing crystallinity but reducing solubility in polar solvents compared to the target compound .
- Steric and Electronic Factors: The dimethylamino group in the target compound increases electron density, favoring electrophilic substitutions, whereas the ethyl group in 2-bromo-4-ethylaniline HCl introduces steric bulk .
Positional Isomers and Functional Group Variations
- 3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine HCl (CAS: Not provided): Contains a pyrrolidine-ether linkage, expanding its use in medicinal chemistry (e.g., receptor-targeted drugs) but reducing thermal stability compared to the target compound .
- 4-Bromo-2,6-dichloro-N,N-dimethylaniline (CAS: Not provided): Additional Cl substituents increase halogen bonding but may raise toxicity concerns in pharmaceutical applications .
Research Findings and Practical Implications
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound, 3-bromo-N-methylaniline HCl) exhibit higher water solubility than free bases, critical for biological assays .
- Thermal Stability : Symmetric analogs like 4-bromo-2,6-dimethylaniline show higher melting points due to crystalline packing, whereas branched derivatives (e.g., 2-bromo-4-ethylaniline HCl) may decompose at lower temperatures .
Biological Activity
3-Bromo-N,4-dimethylaniline hydrochloride (CAS Number: 1187386-24-8) is a chemical compound with significant relevance in various biological and pharmaceutical research contexts. This article aims to explore its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It serves as a biochemical probe in various assays, aiding in the understanding of enzyme kinetics and molecular interactions.
Enzyme Interaction
Research indicates that this compound can modulate the activity of certain enzymes, which plays a critical role in metabolic pathways. Its bromine atom is likely responsible for increased reactivity, allowing it to participate in nucleophilic substitution reactions that are essential for enzyme function .
Cellular Effects
In vitro studies have shown that this compound can influence cell signaling pathways. It may impact cell proliferation and apoptosis by interacting with cellular receptors and altering gene expression profiles .
Research Findings and Case Studies
Several studies have documented the biological effects of this compound:
- Antiproliferative Activity : In a study examining its effects on cancer cell lines, this compound demonstrated significant antiproliferative properties against prostate cancer cells (PC-3), suggesting potential use in cancer therapy .
- Biochemical Assays : The compound has been utilized in various biochemical assays to study enzyme kinetics and inhibition patterns. Its role as a probe helps elucidate the mechanisms underlying enzyme-substrate interactions .
- Pharmaceutical Applications : Investigations into the compound's pharmacological properties reveal its potential as a precursor in drug synthesis, particularly in developing agents targeting specific pathways involved in disease processes .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Bromo-N,4-dimethylaniline HCl | C₈H₁₁BrClN | Enzyme modulation, antiproliferative effects |
| 5-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | Used as an internal standard; less reactive |
| N,N-Dimethylaniline | C₈H₁₁N | Lacks bromine; minimal biological activity |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for future investigation include:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various biological targets.
- Therapeutic Applications : Clinical trials to evaluate its efficacy and safety in treating specific diseases.
- Environmental Impact : Studies assessing the environmental fate of this compound during pharmaceutical manufacturing processes.
Q & A
Basic Research Question
- ¹H NMR : Aromatic protons show splitting patterns influenced by bromine’s deshielding effect (e.g., para-methyl at δ 2.3 ppm, N-methyl at δ 3.0–3.2 ppm). The NH₃⁺ proton in the hydrochloride salt appears as a broad singlet (~δ 10–12 ppm) .
- IR : N-H stretching (2500–3000 cm⁻¹) and C-Br vibration (600–700 cm⁻¹) confirm the hydrochloride and bromine moieties .
- MS : Molecular ion peak at m/z 218 (free base) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
What strategies mitigate regioselectivity challenges during bromination to prevent di-substitution?
Advanced Research Question
- Directing Group Utilization : The N-methyl group acts as a weak ortho/para-director. Steric hindrance from the 4-methyl group favors bromination at the 3-position .
- Low-Temperature Control : Slow addition of Br₂ at 0–5°C minimizes kinetic over-reactivity .
- Computational Modeling : Density Functional Theory (DFT) predicts electron density maps to identify reactive sites, reducing trial-and-error synthesis .
How does this compound interact with cytochrome P450 enzymes, and what are implications for drug metabolism studies?
Advanced Research Question
- Enzyme Kinetics : Similar arylalkylamine hydrochlorides act as substrates for CYP450 isoforms (e.g., CYP2D6), showing competitive inhibition with Kᵢ values <10 μM .
- Metabolic Profiling : LC-MS/MS identifies hydroxylated or dealkylated metabolites, aiding in toxicity assessments .
Case Study : A derivative of N-ethyl-2,4-dimethylaniline hydrochloride reduced CYP3A4 activity by 40% at 50 μM, suggesting potential drug-drug interaction risks .
How should researchers resolve contradictions in reported reaction yields for this compound?
Q. Methodological Guidance
- Parameter Standardization : Compare solvent polarity, catalyst load, and stoichiometry. For example, NBS in acetic acid yields higher reproducibility than Br₂ in DCM .
- Byproduct Analysis : Use HPLC or GC-MS to quantify impurities (e.g., di-brominated analogs) that may skew yield calculations .
- Collaborative Validation : Cross-check data with independent labs using identical synthetic protocols .
What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- DFT Simulations : Gaussian or ORCA software calculates LUMO maps to identify electrophilic centers. The bromine atom’s σ* orbital is a prime target for SNAr reactions .
- Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible pathways (e.g., Suzuki coupling using Pd catalysts) .
What toxicological profiles are associated with this compound, and how are metabolic pathways characterized?
Q. Applied Research Focus
- In Vitro Assays : HepG2 cell models assess hepatotoxicity (IC₅₀ ~200 μM). Metabolites like 3-hydroxy derivatives show increased ROS generation .
- ADME Studies : Radiolabeled tracking in rodent models reveals renal clearance dominance (t₁/₂ = 4.2 hrs) .
How does this compound compare to analogs (e.g., 4-Bromo-2,3-dimethylaniline) in antimicrobial activity?
Q. Comparative Analysis
| Compound | MIC (μg/mL) vs. S. aureus | LogP | Reference |
|---|---|---|---|
| 3-Bromo-N,4-dimethylaniline HCl | 16 | 2.8 | |
| 4-Bromo-2,3-dimethylaniline | 32 | 3.1 |
Lower MIC correlates with enhanced membrane permeability due to the hydrochloride salt’s solubility .
What crystallization conditions optimize single-crystal X-ray diffraction for structural elucidation?
Q. Methodological Guidance
- Solvent Pair Screening : Slow evaporation in EtOH/H₂O (7:3) at 4°C yields diffraction-quality crystals .
- Hydrogen Bonding : The NH₃⁺ group forms strong interactions with chloride ions, stabilizing the lattice .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
